![molecular formula C25H24N2O4S B2899809 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2138331-77-6](/img/structure/B2899809.png)
2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis . The Fmoc group is attached to a piperidin-4-yl moiety, which is further linked to a thiazole ring and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The Fmoc group consists of a fluorene moiety attached to a carbamate group. The piperidin-4-yl group is a six-membered ring containing one nitrogen atom, and the thiazole ring is a five-membered ring containing one nitrogen atom and one sulfur atom .Chemical Reactions Analysis
The Fmoc group is commonly used in peptide synthesis because it can be removed under mild basic conditions, which allows for the selective deprotection of the N-terminus of a peptide . The specific reactions that this compound would undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the molecule. The presence of the Fmoc group, the piperidin-4-yl group, the thiazole ring, and the carboxylic acid group would all contribute to the properties of the compound .Scientific Research Applications
Synthesis of Fluorinated Compounds
The compound EN300-658218 serves as a precursor in the synthesis of fluorinated fluorenones, which are essential in creating polyhalogenated dibenzochrysenes and geodesic hydrocarbons . These fluorinated compounds have significant applications in materials science, particularly in the development of high-performance polymers and electronics.
Aerobic Oxidation Processes
EN300-658218 is utilized in the efficient synthesis of 9-fluorenones from 9H-fluorenes through aerobic oxidation . This process is vital in organic chemistry and pharmaceuticals, as it allows for the production of various substituted fluorenones, which are key intermediates in the synthesis of therapeutic agents.
Peptide Synthesis
The compound plays a crucial role in peptide synthesis, particularly in the protection of amino acids during the peptide chain assembly . Its ability to protect the amino group ensures that the peptide bonds form correctly, which is crucial for the production of peptides with precise structures and functions.
Molecular Probes
Due to its unique structure, EN300-658218 can be used to create molecular probes for biological research . These probes can help in studying protein interactions, enzyme activities, and cellular processes, providing insights into the mechanisms of diseases and potential therapeutic targets.
Research Ethics and Scientific Integrity
EN300-658218’s synthesis and application processes align with the principles of research ethics and scientific integrity . Its use in research must adhere to ethical standards, ensuring that the scientific community maintains public confidence in science and upholds the value of research work.
Scientific Ethics Framework
The compound’s development and application are subject to a scientific ethics framework that emphasizes honesty, human dignity, and respect for life . This framework guides researchers in conducting their work responsibly and ethically, which is especially important in fields that directly impact human health and the environment.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of the fluorenylmethyloxycarbonyl (fmoc) group . Fmoc derivatives are commonly used in peptide synthesis, suggesting that EN300-658218 may interact with peptide or protein targets .
Mode of Action
Fmoc derivatives are typically used as protective groups in peptide synthesis . They prevent unwanted side reactions by temporarily blocking reactive sites on amino acids. The Fmoc group can be selectively removed when no longer needed, allowing for controlled peptide chain elongation .
Result of Action
If it functions as a protective group in peptide synthesis, its primary effect would be enabling the controlled assembly of peptide chains .
Action Environment
Like other fmoc derivatives, it is likely stable at room temperature . Its efficacy could be influenced by factors such as pH and the presence of certain enzymes or reagents.
properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c28-24(29)22-15-32-23(26-22)13-16-9-11-27(12-10-16)25(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFWXMMGKUICON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.